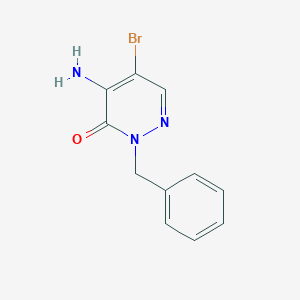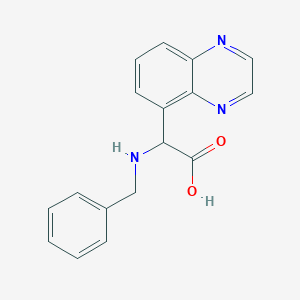
5,8-Quinazolinedione, 6-methoxy-4-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE is a chemical compound with the molecular formula C16H12N2O3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE typically involves the condensation of appropriate aniline derivatives with anthranilic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various quinazoline derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In medicinal applications, it may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE can be compared with other quinazoline derivatives, such as:
4-Methylquinazoline-2,5,8-trione: Similar in structure but lacks the methoxy group, which may affect its biological activity.
6-Chloro-4-methyl-2-phenylquinazoline-5,8-dione: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
4-Methyl-2-phenylquinazoline-5,8-dione: Lacks both the methoxy and chloro groups, making it less versatile in certain chemical reactions.
The uniqueness of 6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE lies in its specific functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61416-94-2 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
6-methoxy-4-methyl-2-phenylquinazoline-5,8-dione |
InChI |
InChI=1S/C16H12N2O3/c1-9-13-14(11(19)8-12(21-2)15(13)20)18-16(17-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
FZMWIZNMTXPPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=O)C=C(C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)
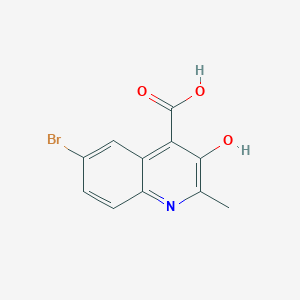
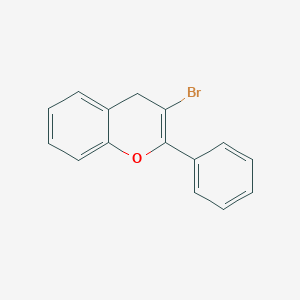
![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)
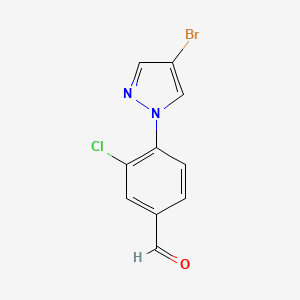
![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11841767.png)
